6-Fluoro-2(3H)-benzothiazolone
Overview
Description
Scientific Research Applications
Anticancer Activity
- Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against sensitive human breast cancer cell lines, with the 6-fluoro derivative exhibiting significant broad-spectrum antitumor activity. The effectiveness of these compounds is linked to the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of benzothiazoles (Hutchinson et al., 2001).
- Novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts demonstrated significant antiproliferative activity in vitro against various human carcinoma cell lines and in vivo antitumor efficacy against murine cancer models, underscoring their potential as cancer therapeutics (Stojković et al., 2006).
Antimicrobial and Antifungal Activities
- Synthesized fluorinated benzothiazolo imidazole compounds exhibited promising antimicrobial activity, highlighting their potential in addressing microbial infections (Sathe et al., 2011).
- Novel 6-fluorobenzo[d]thiazole amides were synthesized and found to have antibacterial and antifungal activities comparable or slightly better than those of medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
Drug Delivery Systems
- The benzothiazole structure, particularly 5-fluoro-2-(3,4-dimethoxyphenyl) benzothiazole, was incorporated into novel apoferritin formulations, showing outstanding anticancer activity. This approach aimed to overcome the poor water solubility limiting the applications of such compounds (Breen et al., 2019).
Imaging Agents
- Fluorinated 2-arylbenzothiazoles have been explored as potential antitumor drugs with selective inhibitory activity against breast, lung, and colon cancer cell lines. Carbon-11 labeled derivatives may serve as novel probes for positron emission tomography (PET) imaging of tyrosine kinase in cancers, providing insights into tumor biology and therapy response (Wang et al., 2006).
properties
IUPAC Name |
6-fluoro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFZOCSVSDAYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213193 | |
Record name | 2-Benzothiazolinone, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2(3H)-benzothiazolone | |
CAS RN |
63754-96-1 | |
Record name | 6-Fluoro-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63754-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolinone, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolinone, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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